3-(Trifluoromethylthio)benzyl bromide
Overview
Description
3-(Trifluoromethylthio)benzyl bromide (TMBB) is an organic compound belonging to the class of benzylic bromides. It is a colorless solid with a molecular formula of C7H5BrF3S and a molar mass of 247.05 g/mol. TMBB is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of various organofluorine compounds.
Scientific Research Applications
Nucleophilic Trifluoromethylthiolation of Benzyl Bromides
A study by Kong et al. (2013) demonstrated that 3-(Trifluoromethylthio)benzyl bromides can be used in the nucleophilic trifluoromethylthiolation process. This reaction results in benzyl trifluoromethyl sulfides, exhibiting good tolerance to a diverse set of functional groups, including cyano, nitro, ester, alkoxy, halide, and heterocyclic groups (Kong et al., 2013).
Conversion of Aryl Thioureas to Aminobenzothiazoles
Jordan, Luo, and Reitz (2003) explored the use of benzyltrimethylammonium tribromide in converting arylthioureas to 2-aminobenzothiazoles, a process known as the Hugerschoff reaction. This study highlights the efficiency of using organic ammonium tribromides as electrophilic bromine sources (Jordan, Luo, & Reitz, 2003).
Synthesis of Fused 1,2,3-Triazole and Isoindoline Derivatives
Xie et al. (2017) found that benzyl bromides are promising precursors for synthesizing fused 1,2,3-triazole and isoindoline derivatives through an intramolecular azide–alkene cascade reaction. This catalyst-free method displays broad substrate scopes and good regiospecificity (Xie et al., 2017).
Chemoselective Trifluoromethylation of Benzyl Bromides
Kawai et al. (2011) described the first copper-mediated chemoselective trifluoromethylation at the benzylic position using shelf-stable electrophilic trifluoromethylating reagents. This process allows for the rapid creation of structurally diverse medicinal candidates (Kawai et al., 2011).
Preparation of Polymers with Controlled Molecular Architecture
Hawker and Fréchet (1990) detailed a novel approach to topological macromolecules using dendritic fragments. They utilized benzylic bromides in the convergent growth of polyether dendritic fragments, highlighting its application in advanced materials science (Hawker & Fréchet, 1990).
properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZVFRHSCOOMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380695 | |
Record name | 1-(Bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylthio)benzyl bromide | |
CAS RN |
213203-84-0 | |
Record name | 1-(Bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-3-[(trifluoromethyl)sulfanyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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